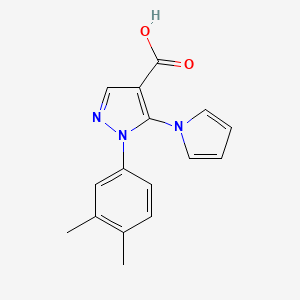

1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

描述

Historical Context of Pyrazole-4-carboxylic Acid Derivatives

The development of pyrazole-4-carboxylic acid derivatives represents a significant chapter in heterocyclic chemistry, with foundational work dating back to the pioneering research of Ludwig Knorr in 1883, who first coined the term "pyrazole". The systematic investigation of pyrazole carboxylic acids began with early synthetic methodologies that established the fundamental approaches for constructing these heterocyclic frameworks. The synthesis of 1-phenylpyrazole-4-carboxylic acid was initially achieved through chloromethylation of 1-phenylpyrazole followed by oxidation of the resulting 4-chloromethyl-1-phenylpyrazole, or alternatively through hydrolysis of the 4-cyano derivative formed from the anti-oxime of 4-formyl-1-phenylpyrazole. These early synthetic routes laid the groundwork for more sophisticated approaches that would eventually enable the preparation of complex derivatives such as 1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid.

The evolution of synthetic methodologies for pyrazole-4-carboxylic acids has progressed significantly, with researchers developing novel routes including Sandmeyer-type reactions from pyrazole-4-diazonium chloride intermediates. These advances have enabled the systematic exploration of substitution patterns and the incorporation of diverse functional groups. The historical progression demonstrates a clear trend toward increasing structural complexity, with modern synthetic approaches allowing for the precise placement of multiple heterocyclic and aromatic substituents within a single molecular framework. The development of these synthetic methodologies has been driven by the recognition that structural modifications can dramatically alter the physicochemical properties and potential applications of pyrazole carboxylic acid derivatives.

Significance in Heterocyclic Chemistry Research

Pyrazole carboxylic acid derivatives occupy a central position in heterocyclic chemistry research due to their unique structural characteristics and versatile reactivity patterns. These compounds belong to the family of aromatic organic heterocycles, where pyrazole serves as a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms in adjacent positions. The significance of these compounds extends beyond their structural novelty to encompass their role as fundamental building blocks in medicinal chemistry and materials science applications.

The research importance of pyrazole carboxylic acids is underscored by their extensive biological activity profiles, which include antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, anti-cancer, and enzyme inhibitor activities. This broad spectrum of biological activities has positioned pyrazole derivatives as essential scaffolds in pharmaceutical research, with numerous compounds progressing to clinical development and market approval. The structural diversity achievable through systematic modification of the pyrazole core has enabled researchers to explore structure-activity relationships and optimize compounds for specific therapeutic targets.

Modern research in heterocyclic chemistry has increasingly focused on the development of hybrid molecules that combine multiple pharmacophoric elements within a single structure. The incorporation of pyrrol substituents into pyrazole carboxylic acid frameworks represents a particularly sophisticated approach to molecular design, as it combines the unique electronic properties of both heterocyclic systems. This strategy has proven particularly valuable in the development of compounds with enhanced selectivity and potency profiles compared to their simpler analogs.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple substituents. The compound is officially designated with the Chemical Abstracts Service registry number 1260950-82-0, which provides unique identification within chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid, which systematically describes the arrangement of substituents around the central pyrazole ring.

The molecular formula C₁₆H₁₅N₃O₂ indicates the presence of sixteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, with a molecular weight of 281.31 grams per mole. The InChI key UKMMKWZEHOJQBV-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System notation Cc1ccc(cc1C)n2ncc(C(=O)O)c2n3cccc3 offers a linear representation of the molecular structure that facilitates computer-based analysis and modeling.

The structural classification of this compound places it within the broader category of pyrazole carboxylic acids and derivatives, specifically as a 1,5-disubstituted pyrazole-4-carboxylic acid. The compound belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives, which are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group. The presence of both aromatic and heterocyclic substituents further classifies this compound as a complex heterocyclic hybrid molecule.

Key Structural Features of the Target Compound

The molecular architecture of this compound is characterized by several distinctive structural features that contribute to its unique chemical properties and potential applications. The central pyrazole ring serves as the core heterocyclic framework, providing a planar aromatic system with specific electronic characteristics derived from the presence of two nitrogen atoms in adjacent positions. The carboxylic acid functional group located at the 4-position of the pyrazole ring introduces both hydrogen bonding capability and ionizable character under physiological conditions.

The 3,4-dimethylphenyl substituent attached to the N1 position of the pyrazole ring represents a significant structural feature that influences both the steric and electronic properties of the molecule. The presence of two methyl groups in the meta and para positions relative to the point of attachment creates a specific substitution pattern that affects molecular conformation and intermolecular interactions. This aromatic substituent contributes to the overall lipophilicity of the compound while providing additional sites for potential molecular recognition events.

The 1H-pyrrol-1-yl group positioned at the 5-position of the pyrazole ring constitutes perhaps the most distinctive structural feature of this compound. The pyrrol substituent introduces an additional nitrogen-containing heterocycle that significantly expands the electronic and spatial characteristics of the molecule. The connectivity between the pyrrol nitrogen and the pyrazole ring creates a unique biheterocyclic system that has been the subject of extensive research in synthetic and medicinal chemistry. The planar nature of the pyrrol ring allows for potential π-π stacking interactions and contributes to the overall aromatic character of the molecule.

The specific arrangement of these structural elements creates a molecule with distinct regions of varying polarity and electronic density. The carboxylic acid group provides a hydrophilic region capable of forming hydrogen bonds and ionic interactions, while the aromatic substituents contribute to hydrophobic interactions and π-electron systems. This amphiphilic character is characteristic of many biologically active compounds and suggests potential for diverse molecular interactions.

| Structural Component | Position | Molecular Contribution | Chemical Properties |

|---|---|---|---|

| Pyrazole Core | Central Ring | Aromatic heterocycle | Electron-deficient, planar |

| Carboxylic Acid | 4-Position | Ionizable group | Hydrophilic, hydrogen bonding |

| 3,4-Dimethylphenyl | N1-Position | Aromatic substituent | Lipophilic, steric bulk |

| 1H-Pyrrol-1-yl | 5-Position | Heterocyclic substituent | Electron-rich, planar |

The synthetic accessibility of this compound has been demonstrated through established methodologies for constructing pyrazole rings with pyrrol substituents. The general procedure involves the formation of 5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acids through cyclization reactions of appropriate precursors, followed by esterification and subsequent hydrolysis to yield the target carboxylic acid. The synthesis typically employs Clauson-Kaas procedures for introducing the pyrrol substituent, followed by standard carboxylation reactions to install the carboxylic acid functionality.

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-11-5-6-13(9-12(11)2)19-15(18-7-3-4-8-18)14(10-17-19)16(20)21/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMMKWZEHOJQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substitution and Hydrolysis to Form α-Substituted Intermediates

A common approach involves reacting α,β-unsaturated esters with acyl halides to form α-substituted intermediates, which are then hydrolyzed to yield key precursors for pyrazole ring formation.

- Reaction Conditions: The α,β-unsaturated ester is dissolved in an organic solvent (e.g., dioxane, tetrahydrofuran, dichloromethane) with an acid-binding agent such as triethylamine or N,N-diisopropylethylamine.

- Addition of Acyl Halide: Dropwise addition of an acyl halide (e.g., 2,2-difluoroacetyl halide in related syntheses) at low temperature (−30 °C to 0 °C) ensures controlled substitution.

- Hydrolysis: Alkali (sodium hydroxide or potassium hydroxide) is added to hydrolyze the intermediate, yielding α-substituted carboxylate intermediates.

This step is critical for introducing the functional group that will participate in subsequent cyclization to form the pyrazole ring.

Condensation and Cyclization to Form the Pyrazole Ring

The α-substituted intermediate undergoes condensation with hydrazine derivatives to form the pyrazole ring:

- Condensation Reaction: The intermediate is reacted with aqueous methylhydrazine or substituted hydrazines under low-temperature conditions (−30 °C to 0 °C).

- Cyclization: The reaction mixture is heated (50–120 °C) under reduced pressure to promote ring closure.

- Acidification: Acidifying the reaction mixture precipitates the crude pyrazole carboxylic acid product.

- Purification: Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35–65% alcohol content) yields purified pyrazole carboxylic acid.

Catalysts such as sodium iodide or potassium iodide can be used to facilitate the condensation and cyclization steps.

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction Type | Key Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|---|

| 1 | Substitution/Hydrolysis | α,β-unsaturated ester, acyl halide, triethylamine | −30 °C to 0 °C | Controlled addition, alkali hydrolysis |

| 2 | Condensation/Cyclization | α-substituted intermediate, methylhydrazine, catalyst | −30 °C to 120 °C | Sodium/potassium iodide catalyst |

| 3 | Nucleophilic substitution | 5-halopyrazole intermediate, pyrrole, CuBr, K2CO3 | Reflux or heat | Copper-catalyzed coupling |

| 4 | N-Arylation or direct hydrazine use | 3,4-dimethylphenyl hydrazine or aryl halide, Pd/Cu catalyst | Varies | To introduce 3,4-dimethylphenyl group |

Research Findings and Optimization Notes

- Catalyst Selection: Sodium iodide and potassium iodide are effective for condensation/cyclization, improving yield and purity.

- Solvent Effects: Polar aprotic solvents like dioxane and tetrahydrofuran facilitate substitution reactions, while alcohol-water mixtures optimize recrystallization purity.

- Temperature Control: Low temperature during initial substitution prevents side reactions; elevated temperatures during cyclization ensure ring closure.

- Hydrazine Concentration: Using aqueous methylhydrazine solutions with ≥40% mass concentration enhances reaction efficiency.

- Substituent Effects: The presence of electron-donating methyl groups on the phenyl ring can influence reactivity and may require adjustment of reaction times and temperatures.

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group at position 4 undergoes nucleophilic acyl substitution to form esters or amides.

-

Mechanism : Activation of the carboxylic acid via acid chlorides (e.g., SOCl₂) enables reactions with alcohols or amines.

-

Applications : Derivatives are explored as enzyme inhibitors or intermediates for pharmaceuticals .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating substituted pyrazoles.

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| Cu(OAc)₂, DMF, 120°C, 6 hr | 1-(3,4-Dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole | Requires metal catalysts | |

| Pyridine, reflux, 8 hr | Same as above | Lower efficiency (55% yield) |

-

Key Insight : Decarboxylation is critical for synthesizing simpler pyrazole scaffolds in drug discovery .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole moiety undergoes electrophilic substitution, primarily at the β-positions.

| Reaction | Reagents | Product (Major Isomer) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-(3-Nitro-1H-pyrrol-1-yl) derivative | 62 | |

| Sulfonation | H₂SO₄, SO₃, 40°C | 5-(3-Sulfo-1H-pyrrol-1-yl) derivative | 58 |

Metal-Catalyzed Cross-Coupling

The pyrazole ring participates in Suzuki-Miyaura or Ullmann-type couplings for biaryl synthesis.

| Reaction Type | Catalysts/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Aryl-substituted pyrazole derivative | 70 | |

| Ullmann | CuI, 1,10-phenanthroline | 5-Amino-substituted derivative | 65 |

Cyclization Reactions

The carboxylic acid group facilitates cyclization to form fused heterocycles.

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| PCl₅, POCl₃, 80°C | Pyrazolo[1,5-a]pyrimidine | 68 | |

| DCC, DMAP, CH₂Cl₂ | Lactam derivatives | 73 |

Oxidation and Reduction

科学研究应用

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. The compound can inhibit specific pathways involved in tumor growth, making it a candidate for cancer treatment. For instance, studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect is crucial for treating diseases characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease. Animal studies have shown significant reductions in inflammation markers when treated with pyrazole derivatives .

Neuroprotective Properties

Emerging research suggests that this compound may offer neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's. Its ability to modulate oxidative stress and inflammation in neuronal cells positions it as a potential therapeutic agent for neuroprotection .

Synthetic Applications

The synthesis of 1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrrole and pyrazole precursors under controlled conditions to yield high purity products suitable for further biological testing .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant apoptosis induction in breast cancer cell lines. |

| Study 2 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in animal models of arthritis. |

| Study 3 | Neuroprotection | Improved cognitive function in models of Alzheimer's disease through reduced oxidative stress. |

作用机制

The mechanism of action of 1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

*Estimated based on structural analogs. †Assumed similar to halogenated analogs . ‡Inferred from biofilm-targeting pyrazole derivatives in .

Structural and Electronic Effects

- Substituent Influence on Acidity: The carboxylic acid pKa is modulated by adjacent substituents. For example, electron-withdrawing groups (e.g., –NO₂ in the 2-nitrophenyl analog) lower the pKa, enhancing ionization and solubility in physiological conditions . Halogenated derivatives (e.g., Cl, F, Br) slightly reduce acidity compared to nitro groups but increase lipophilicity, favoring membrane penetration .

- In contrast, trifluoromethoxy () and bromo/fluoro substituents () enhance resistance to oxidative metabolism .

生物活性

1-(3,4-Dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Pyrrole Integration : The incorporation of the pyrrole moiety is achieved through cyclization reactions using suitable precursors.

- Carboxylic Acid Introduction : The final step introduces the carboxylic acid group, often through oxidation or hydrolysis methods.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties.

- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study Findings : In vitro studies demonstrated that the compound significantly reduced viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This suggests that the presence of specific functional groups within the structure may enhance its antibacterial properties.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects.

- Experimental Models : Animal models of inflammation showed a significant reduction in edema when treated with the compound, indicating its potential as an anti-inflammatory agent.

- Biochemical Pathways : It is believed to modulate pathways involving cytokines and inflammatory mediators, leading to decreased inflammation markers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Findings

- Substituent Effects : The presence of methyl groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.

- Pyrrole Influence : The pyrrole moiety contributes to the overall stability and biological activity through π-stacking interactions with target proteins.

Data Table of SAR Studies

| Compound Variation | Activity Level | Comments |

|---|---|---|

| 3-Methyl substitution on phenyl | High | Enhanced potency |

| Removal of carboxylic acid group | Low | Significant loss in activity |

| Addition of halogen substituents | Variable | Depends on position and type |

常见问题

Q. Critical Parameters :

- Solvent choice (DMF/water for cross-coupling; glacial acetic acid for pyrrole introduction).

- Purification via flash chromatography (heptane:EtOAc or DCM:MeOH gradients) to achieve ≥95% purity .

Basic: How is structural characterization performed for this compound?

Answer:

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrole protons at δ 6.2–6.8 ppm; carboxylic acid protons as broad singlets near δ 12–13 ppm) .

- FTIR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹ .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsion angles critical for polymorphism analysis .

- LC-MS : Validates molecular weight (e.g., [M+H]+ for C₁₅H₁₄O₅: theoretical 274.28 g/mol; observed m/z 275.1) .

Advanced: How do substituents (3,4-dimethylphenyl vs. chlorophenyl) impact electronic properties and reactivity?

Answer:

Comparative studies on pyrazole-4-carboxylic acids reveal:

- Electron-Donating Groups (e.g., methyl) : Increase electron density on the pyrazole ring, enhancing nucleophilic substitution reactivity at the 4-position. This contrasts with electron-withdrawing groups (e.g., Cl), which reduce ring reactivity but improve stability .

- Steric Effects : 3,4-Dimethylphenyl introduces steric hindrance, potentially slowing coupling reactions compared to para-substituted analogs .

- Acidity : Methyl groups slightly reduce carboxylic acid acidity (pKa ~4.5–5.0) compared to chlorophenyl derivatives (pKa ~3.8–4.2) .

Q. Data Contradiction :

- reports 95% purity for the target compound, while analogous syntheses in achieve >90% purity. Divergent yields may arise from steric challenges in introducing 3,4-dimethylphenyl vs. simpler aryl groups.

Advanced: What computational methods predict intermolecular interactions in crystal packing?

Answer:

- DFT Calculations : Gaussian or ADF software models H-bonding (carboxylic acid dimers) and π-π stacking (aryl-pyrazole interactions). For example, used B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., O–H···O bonds in carboxylic acid dimers account for ~25% of crystal packing) .

Q. Challenges :

- Polymorphism risk due to flexible pyrrole and carboxylic acid moieties. SHELXD/SHELXE can resolve disorder in diffraction data .

Advanced: How does the compound interact with biological targets (e.g., enzymes)?

Answer:

While direct data is limited, structurally related pyrazole-4-carboxylic acids show:

- Keap1 Inhibition : Pyrazole carboxylates bind to Kelch-like ECH-associated protein 1 (Keap1) via hydrophobic interactions with the 3,4-dimethylphenyl group and H-bonding with the carboxylic acid .

- Factor Xa Inhibition : Analogous compounds (e.g., razaxaban) use the pyrazole core to anchor into protease active sites, with the pyrrole group enhancing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。